molecular formula C10H10N2O B8693502 (7-Aminoquinolin-3-yl)methanol CAS No. 908247-69-8

(7-Aminoquinolin-3-yl)methanol

Cat. No. B8693502
Key on ui cas rn: 908247-69-8
M. Wt: 174.20 g/mol
InChI Key: LRVVVUXATAUVJA-UHFFFAOYSA-N
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Patent
US07312233B2

Procedure details

A mixture of benzyl 3-(hydroxymethyl)quinolin-7-ylcarbamate (480 mg, 0.0016 mol), 10% Pd—C (50 mg), and MeOH (50 mL) was stirred under H2 (1 atm) for 1 h. The catalyst was filtered-off and the filtrate was concentrated to give the product as a yellow solid. LC-MS: 0.34 min, 175.1 (M+1).
Name
benzyl 3-(hydroxymethyl)quinolin-7-ylcarbamate
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([NH:13]C(=O)OCC1C=CC=CC=1)[CH:7]=2>[Pd].CO>[NH2:13][C:8]1[CH:7]=[C:6]2[C:11]([CH:12]=[C:3]([CH2:2][OH:1])[CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
benzyl 3-(hydroxymethyl)quinolin-7-ylcarbamate
Quantity
480 mg
Type
reactant
Smiles
OCC=1C=NC2=CC(=CC=C2C1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2C=C(C=NC2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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